methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate
Overview
Description
methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C12H13N3O5. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of methyl 1-methylpyrrole-2-carboxylate followed by amide formation with 1-methyl-4-nitropyrrole-2-carboxylic acid . The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrroles, hydroxylated pyrroles, and other functionalized pyrrole derivatives .
Scientific Research Applications
methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Uniqueness
methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate is unique due to its dual nitro and amide functional groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions in biological systems, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H14N4O5 |
---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N4O5/c1-15-6-8(4-11(15)13(19)22-3)14-12(18)10-5-9(17(20)21)7-16(10)2/h4-7H,1-3H3,(H,14,18) |
InChI Key |
CXOUMWIFPBNLCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)NC(=O)C2=CC(=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.